molecular formula C21H18N2O4S2 B6555899 5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1040654-79-2

5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6555899
CAS No.: 1040654-79-2
M. Wt: 426.5 g/mol
InChI Key: GGRVWMUVUBSRQA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group modified by a 4-methylbenzenesulfonylmethyl moiety at position 5 and a 4-(methylsulfanyl)phenyl group at position 2. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and role in drug design for antimicrobial, antitumor, and anti-inflammatory applications .

Properties

IUPAC Name

5-[5-[(4-methylphenyl)sulfonylmethyl]furan-2-yl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c1-14-3-10-18(11-4-14)29(24,25)13-16-7-12-19(26-16)21-22-20(23-27-21)15-5-8-17(28-2)9-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRVWMUVUBSRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula for this compound is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Its structural features include:

  • An oxadiazole ring , known for its role in various biological activities.
  • A furan moiety , which may enhance the compound's interaction with biological targets.
  • Aromatic substituents that can participate in π-π stacking and hydrogen bonding.

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, compounds similar to the one in focus exhibited notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Oxadiazoles have been investigated for their anticancer potential. The compound's structure suggests it may inhibit specific pathways involved in cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to inhibit RET kinase activity, which is crucial in various cancers .

3. Enzyme Inhibition

The compound has potential as an inhibitor for certain enzymes involved in metabolic pathways. In silico studies indicate strong binding affinities to enzymes such as hTYRP1 and hTYR, which are involved in melanogenesis. For example, a related furan-1,3,4-oxadiazole derivative showed a binding affinity of 13.30 kcal mol-13.30\text{ kcal mol} against hTYR . Such interactions suggest that the compound could modulate enzyme activity effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymes : The oxadiazole ring and aromatic substituents likely facilitate interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions.
  • Inhibition of Signal Transduction Pathways : By inhibiting key enzymes like RET kinase or tyrosinase-related proteins (TYRP), the compound may disrupt signaling pathways critical for cell growth and proliferation.

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

StudyCompound TestedBiological ActivityFindings
Various oxadiazolesAntimicrobialSignificant inhibition against E. coli and S. aureus
4-chloro-benzamides with oxadiazoleAnticancerStrong RET kinase inhibition leading to reduced cell proliferation
Furan-1,3,4-oxadiazole derivativesEnzyme inhibitionHigh binding affinity to hTYRP1 and hTYR

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name/Structure Core Heterocycle Substituents Biological Activity Key Insights
Target Compound 1,2,4-oxadiazole 5-[(4-Methylbenzenesulfonyl)methyl]furan-2-yl, 4-(methylsulfanyl)phenyl Not reported (in evidence) Unique sulfonyl-sulfanyl combination may enhance receptor binding and stability.
5-(Furan-2-yl)-4-[(4-methoxyphenyl)methylidene]amino-4H-1,2,4-triazole-3-thiol 1,2,4-triazole Furan-2-yl, 4-methoxyphenyl Antimicrobial Methoxy groups improve solubility but reduce lipophilicity compared to sulfonyl/sulfanyl.
Piperazine-linked 1,2,4-oxadiazole derivatives 1,2,4-oxadiazole 3-(Trifluoromethoxy)phenyl, piperazine Antibacterial Piperazine enhances solubility; trifluoromethoxy improves electronegativity.
Naphtho[2,1-b]furan-1,3,4-oxadiazole derivatives 1,3,4-oxadiazole Naphthofuran, phenylamino Antifungal, Antibacterial Bulky naphthofuran increases steric hindrance, reducing membrane penetration.
5-[(4-Fluorobenzyl)thio]-2-phenyl-4-(phenylsulfonyl)-1,3-oxazole 1,3-oxazole 4-Fluorobenzylthio, phenylsulfonyl Not reported Oxazole core less polar than oxadiazole; fluorophenyl may enhance metabolic resistance.

Functional Group Analysis

  • Sulfonyl vs.
  • Sulfanyl vs. Piperazine : The 4-(methylsulfanyl)phenyl group in the target compound increases lipophilicity, favoring membrane permeation, whereas piperazine derivatives (e.g., ) enhance water solubility through basic nitrogen.
  • Furan Modifications : The 5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl group in the target compound introduces steric bulk and sulfonation, which may reduce metabolic degradation compared to unmodified furan derivatives (e.g., ).

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